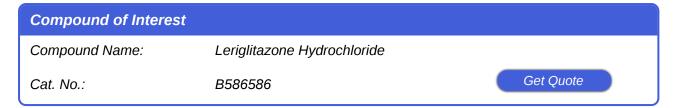


Understanding the chemical structure and properties of Leriglitazone Hydrochloride

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An In-Depth Technical Guide to Leriglitazone Hydrochloride

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARy) agonist with the ability to penetrate the blood-brain barrier (BBB).[1][2] As a metabolite of pioglitazone, it has been developed for the treatment of central nervous system (CNS) disorders, demonstrating a favorable safety profile and the capacity for significant PPARy engagement within the CNS.[3] Its therapeutic potential is being explored in several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FA), and Rett syndrome.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of Leriglitazone Hydrochloride.

Chemical Structure and Physicochemical Properties

Leriglitazone is a small molecule belonging to the thiazolidinedione class.[4] It is the hydrochloride salt of the active metabolite M-IV of pioglitazone.[5]

Chemical Identity

A summary of the chemical identifiers for Leriglitazone and its hydrochloride salt is presented below.



Identifier	Value	Reference
IUPAC Name	5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl] -1,3-thiazolidine-2,4-dione	[2]
Synonyms	MIN-102, Hydroxypioglitazone, NEZGLYAL	[1][2][4]
CAS Registry Number	146062-46-6 (Leriglitazone)	[2]
Molecular Formula	C19H20N2O4S	[2][6][7]
Molecular Weight	372.44 g/mol	[7]
Molecular Formula (HCl Salt)	C19H20N2O4S · HCl	[6][8]
Molecular Weight (HCl Salt)	408.9 g/mol	[6][8]

Physicochemical Data

Quantitative physicochemical properties are summarized in the table below.

Property	Value	Reference
EC50	9 μM (for PPARγ agonism)	[1]
Stereochemistry	Racemic mixture	[6][7]
Optical Activity	(+/-)	[6][7]

Mechanism of Action and Signaling Pathways

Leriglitazone's primary mechanism of action is as a selective and potent PPARy agonist.[3][9] Activation of PPARy, a nuclear receptor and transcription factor, modulates the expression of a multitude of genes involved in critical cellular processes, leading to pleiotropic effects that counteract the pathophysiology of neurodegenerative diseases.[5]

The key pathways modulated by Leriglitazone include:

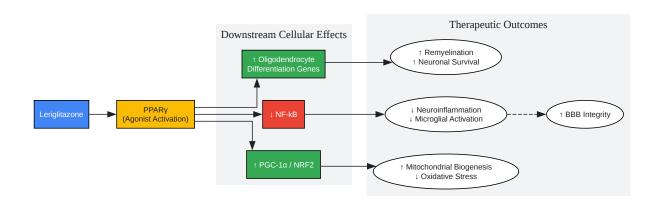
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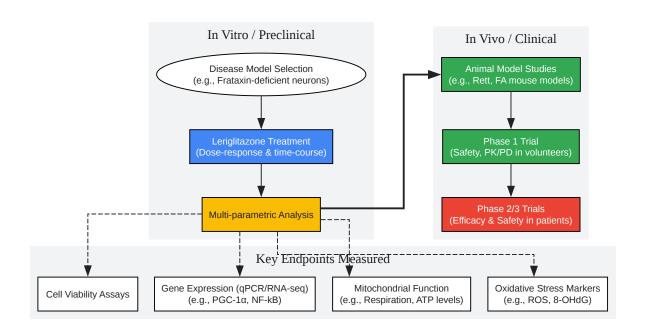




- Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, Leriglitazone restores mitochondrial function and energy production.[3] This is crucial in diseases like Friedreich's Ataxia, which are characterized by mitochondrial dysfunction.[3]
 [10]
- Anti-inflammatory Effects: It reduces neuroinflammation by decreasing the levels of nuclear factor-kB (NF-kB) and subsequently reducing macrophage and microglial activation.[3][5]
- Antioxidant Effects: The compound helps decrease oxidative stress, a common pathology in neurodegenerative disorders.[3][5][9] In models of Friedreich's Ataxia, it normalizes NRF2 levels, which are crucial for protection against oxidative stress.[10]
- Myelination and Neuroprotection: Leriglitazone promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the CNS.[3][9] It also prevents demyelination and axonal degeneration, contributing to overall neuronal survival.[2][3]
- Blood-Brain Barrier Integrity: The drug reduces monocyte adhesion to endothelial cells of the BBB, a key mechanism in preventing the BBB disruption that initiates cerebral ALD (cALD).
 [3]







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